

# An In-Depth Technical Guide to Mulberrofuran A: Chemical Structure and Stereochemistry

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## Compound of Interest

Compound Name: *Mulberrofuran A*

Cat. No.: *B1237034*

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## Introduction

**Mulberrofuran A** is a notable member of the 2-arylbenzofuran class of natural products, first isolated from the root bark of the mulberry tree (*Morus alba* L.). This compound has garnered interest within the scientific community for its potential biological activities, particularly its role as an inhibitor of cyclooxygenase (COX), a key enzyme in the inflammatory pathway. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to **Mulberrofuran A**, aiming to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

## Chemical Structure

The chemical structure of **Mulberrofuran A** was elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Its molecular formula has been established as  $C_{25}H_{28}O_4$ . The systematic IUPAC name for **Mulberrofuran A** is 2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol[1].

The core of the molecule consists of a 2-arylbenzofuran scaffold. A key feature is the presence of a geranyl group, an isoprenoid chain, attached to the phenyl ring. This lipophilic side chain is a common characteristic among many bioactive natural products isolated from *Morus* species.

Caption: Chemical structure of **Mulberrofuran A**.

## Stereochemistry

Based on the elucidated structure of **Mulberrofuran A**, which lacks any chiral centers, the molecule is achiral. Therefore, it does not exhibit optical activity. The stereochemistry is primarily concerned with the (E)-configuration of the double bond within the geranyl side chain, specifically at the C2' position. This configuration has been confirmed through spectroscopic analysis.

## Spectroscopic Data

The structural elucidation of **Mulberrofuran A** relied heavily on  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy. The following tables summarize the key chemical shifts ( $\delta$ ) in ppm. The data is referenced from the original isolation and characterization studies.

Table 1:  $^1\text{H}$  NMR Spectral Data of **Mulberrofuran A**

Proton	Chemical Shift ( $\delta$ ppm)	Multiplicity	Coupling Constant (J in Hz)
H-3	7.03	s	
H-4	7.40	d	8
H-5	6.81	dd	8, 2
H-7	6.97	d	2
H-2', H-6'	6.94, 6.95	d	1.2
OCH <sub>3</sub>	3.85	s	
H-1''	3.45	d	7
H-2''	5.30	t	7
H-6''	5.10	t	7
3''-CH <sub>3</sub>	1.80	s	
7''-CH <sub>3</sub>	1.60	s	
8''-CH <sub>3</sub>	1.68	s	

Note: Solvent for NMR data was not specified in the readily available abstracts. Original literature should be consulted for precise conditions.

Table 2: <sup>13</sup>C NMR Spectral Data of **Mulberrofurane A**

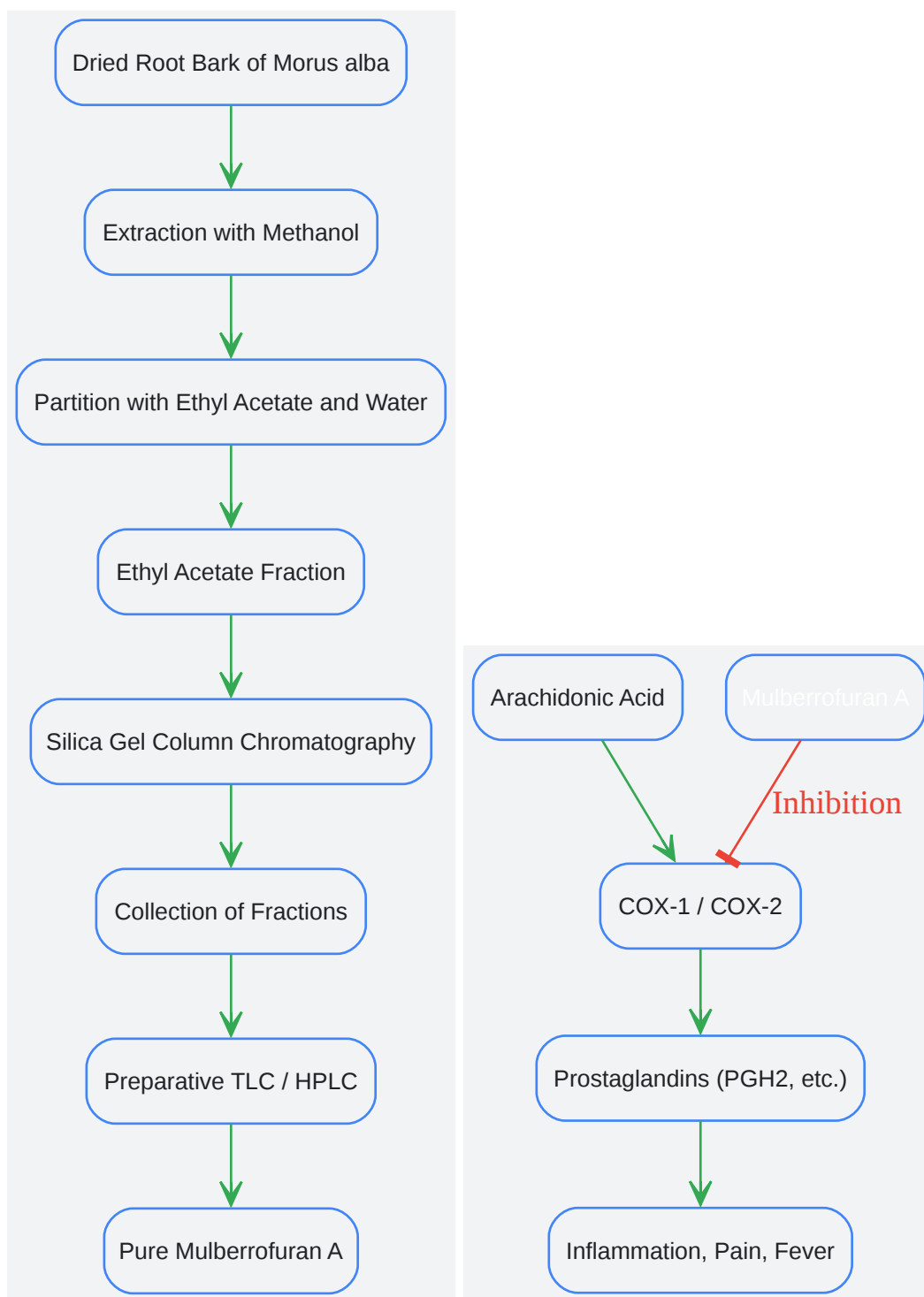
Carbon	Chemical Shift ( $\delta$ ppm)
C-2	156.8
C-3	102.5
C-3a	124.4
C-4	119.2
C-5	109.2
C-6	156.5
C-7	114.7
C-7a	155.5
C-1'	134.0
C-2'	104.3
C-3'	160.0
C-4'	103.8
C-5'	158.0
C-6'	104.3
OCH <sub>3</sub>	57.2
C-1''	23.7
C-2''	123.6
C-3''	136.2
C-4''	40.9
C-5''	27.7
C-6''	125.4
C-7''	132.3
C-8''	17.8

3"-CH <sub>3</sub>	16.6
7"-CH <sub>3</sub>	25.8

## Experimental Protocols

### Isolation of Mulberrofuran A

The following is a generalized protocol for the isolation of **Mulberrofuran A** from the root bark of *Morus alba*, based on typical phytochemical extraction and isolation procedures.



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## References

- 1. 2-(2-((2E)-3,7-Dimethyl-2,6-octadien-1-yl)-5-hydroxy-3-methoxyphenyl)-6-benzofuranol | C<sub>25</sub>H<sub>28</sub>O<sub>4</sub> | CID 5281332 - PubChem [pubchem.ncbi.nlm.nih.gov]
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